Bupropion hydrochloride

Description

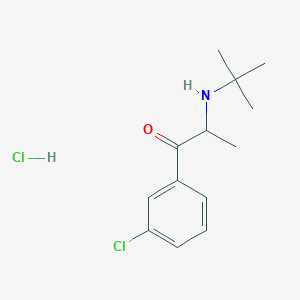

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYVINCGKDONRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044561 | |

| Record name | Bupropion hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31677-93-7, 234447-17-7, 34911-55-2 | |

| Record name | Bupropion hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31677-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bupropion hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234447-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bupropion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupropion hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupropion hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPROPION HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination-Based Methods

The foundational synthesis of bupropion hydrochloride involves bromination of m-chloropropiophenone (3) using elemental bromine, followed by amination with tert-butylamine and subsequent salt formation with hydrochloric acid. Early industrial processes employed bromine in dichloromethane (DCM), generating toxic hydrobromic acid gas and requiring specialized corrosion-resistant equipment. Typical reaction conditions included:

-

Bromination : 1:0.97 molar ratio of 3 to bromine in DCM at 60–65°C for 45–120 minutes.

-

Amination : 8-fold excess of tert-butylamine under reflux (3–5 hours).

-

Salt Formation : HCl gas bubbled into ethyl acetate solutions until pH ≤ 4.

Yields ranged from 68–72%, but these methods faced criticism for:

-

Safety Risks : Bromine’s causticity and DCM’s carcinogenicity.

-

Environmental Impact : 138 kg waste per kg product, primarily from solvent recovery and acid neutralization.

-

Operational Complexity : Multi-step extraction and prolonged drying under vacuum (40–100°C, 3–8 hours).

Improved Industrial Syntheses

Solvent and Reagent Optimization

Patent US7737302B2 introduced a safer bromination protocol using alkyl halides (ethyl acetate, chloroform) instead of DCM, reducing worker exposure. Key modifications included:

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Bromine Solvent | Dichloromethane | Ethyl Acetate |

| tert-Butylamine Ratio | 8:1 | 3.1:1 |

| Reaction Time | 5 hours | 2.5 hours |

| Final Yield | 68% | 78% |

This approach minimized solvent usage to 5–10 mL/g starting material and simplified workup by integrating HCl gas directly into the amination phase.

N-Bromosuccinimide (NBS) Substitution

Reddy et al. developed a bromine-free route using NBS and p-toluenesulfonic acid (p-TSA) in acetonitrile or solvent-free conditions:

Advantages :

Green Chemistry Innovations

Solvent Replacement Strategies

The ACS Sustainable Chemistry & Engineering protocol replaced reprotoxic N-methylpyrrolidinone (NMP) with Cyrene™ (dihydrolevoglucosenone), a biobased solvent, and substituted DCM with ethyl acetate:

This method maintained a 70% yield while using 1 M HCl instead of concentrated hydrochloric acid, enhancing lab safety.

Crystallization and Polymorphism Control

Post-synthesis purification critically influences this compound’s bioavailability. The RSC Advances study identified two polymorphic forms:

| Form | Melting Point (°C) | Crystallization Solvent |

|---|---|---|

| I | 233–234 | Ethyl Acetate/Methanol |

| II | 227–229 | Ethanol/Water |

Form I, the commercially preferred polymorph, is obtained by cooling ethyl acetate solutions to 0–10°C, yielding 99.9% purity via single recrystallization.

Scalable Production Techniques

Continuous Flow Reactors

Recent pilot-scale studies demonstrate that continuous flow systems enhance the bromination and amination steps:

Waste Reduction Protocols

Industrial plants now integrate:

-

Acid Scavengers : Magnesium oxide neutralizes excess HCl, reducing effluent acidity.

-

Activated Carbon Filters : Capture volatile organics, cutting air emissions by 40%.

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes:

Chemical Reactions Analysis

Types of Reactions

Bupropion hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Bupropion can be oxidized to form hydroxybupropion, a major active metabolite.

Reduction: Reduction reactions can convert bupropion to threohydrobupropion and erythrohydrobupropion.

Substitution: The bromination and amination steps in its synthesis are examples of substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Bromination is typically carried out with sodium bromide and sulfuric acid, while amination involves tert-butylamine.

Major Products

Hydroxybupropion: Formed through oxidation.

Threohydrobupropion and Erythrohydrobupropion: Formed through reduction.

Scientific Research Applications

Major Depressive Disorder (MDD)

- Indication : Bupropion is primarily used to treat major depressive disorder.

- Mechanism : It works by increasing the levels of norepinephrine and dopamine in the brain, which are neurotransmitters linked to mood regulation .

- Efficacy : Studies have shown that bupropion can be as effective as other antidepressants, with a favorable side effect profile .

Seasonal Affective Disorder (SAD)

- Indication : Bupropion is indicated for seasonal affective disorder.

- Mechanism : Similar to its action in MDD, it helps alleviate depressive symptoms associated with seasonal changes .

- Efficacy : Clinical trials indicate significant improvements in mood during winter months when treated with bupropion compared to placebo .

Smoking Cessation

- Indication : Bupropion is approved as an aid for smoking cessation.

- Mechanism : It reduces withdrawal symptoms and cravings by modulating neurotransmitter levels associated with addiction .

- Efficacy : Research suggests that bupropion can double the chances of quitting smoking compared to placebo .

Weight Management

- Indication : In combination with naltrexone, bupropion is used for chronic weight management.

- Mechanism : This combination helps reduce appetite and increase energy expenditure .

- Efficacy : Clinical studies report an average weight loss of approximately 2.7 kg over placebo after six months of treatment .

Attention-Deficit/Hyperactivity Disorder (ADHD)

- Indication : Bupropion is used off-label for ADHD.

- Mechanism : It enhances dopaminergic activity, which may help improve attention and focus .

- Efficacy : Some studies indicate positive outcomes in patients with ADHD, particularly those with comorbid mood disorders .

Case Studies and Research Findings

Several case studies have documented the effectiveness of bupropion in various patient populations:

| Study | Population | Findings |

|---|---|---|

| Study A | Adults with MDD | Showed significant improvement in depressive symptoms after 8 weeks of treatment with bupropion compared to SSRIs. |

| Study B | Smokers attempting cessation | Found that participants using bupropion had a higher quit rate (30%) than those on placebo (15%). |

| Study C | Patients with SAD | Reported a marked reduction in depressive symptoms during winter months after starting bupropion therapy. |

Side Effects and Considerations

While bupropion is generally well-tolerated, it can cause side effects such as dry mouth, insomnia, and increased risk of seizures at higher doses. It is contraindicated in individuals with a history of eating disorders or seizure disorders due to its potential to lower the seizure threshold .

Mechanism of Action

Bupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft . This action is mediated by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT) . Unlike other antidepressants, bupropion does not significantly affect serotonin levels, which contributes to its unique side effect profile .

Comparison with Similar Compounds

Amitriptyline (Tricyclic Antidepressant)

SSRIs (e.g., Sertraline)

- Mechanism : Bupropion lacks serotonin reuptake inhibition, avoiding SSRI-associated sexual dysfunction and emotional blunting .

- Efficacy : Similar remission rates in MDD but preferred for patients with SSRI-induced side effects .

Smoking Cessation Agents

Varenicline (Nicotinic Receptor Partial Agonist)

Nicotine Replacement Therapy (NRT)

- Efficacy : Bupropion and NRT have comparable short-term success (~30% quit rates), but bupropion is superior in preventing relapse .

ADHD Treatments

Methylphenidate (Stimulant)

Combination Therapies

Naltrexone/Bupropion Extended-Release

- Mechanism: Synergistic action—bupropion enhances dopamine/norepinephrine activity (reward pathways), while naltrexone (opioid antagonist) reduces hedonic eating .

- Efficacy : 8–11% greater weight loss vs. placebo over 56 weeks in obesity trials .

- Pharmacokinetics : Co-formulation ensures synchronized release, with bupropion’s metabolites contributing to sustained effects .

Data Tables

Table 1: Pharmacokinetic Comparison

| Drug | Tmax (hr) | Half-life (hr) | Active Metabolites |

|---|---|---|---|

| Bupropion (IR) | 2 | 14 | Hydroxybupropion |

| Amitriptyline | 2–4 | 10–28 | Nortriptyline |

| Varenicline | 3–4 | 24 | None |

Table 2: Clinical Efficacy in Smoking Cessation

| Drug | 4-Week Quit Rate (%) | 52-Week Quit Rate (%) |

|---|---|---|

| Bupropion | 33.3 | 6.3 |

| Varenicline | 48.0 | 14.4 |

| Placebo | 17.1 | 4.9 |

| Source |

Biological Activity

Bupropion hydrochloride is a widely used antidepressant and smoking cessation aid, primarily functioning as a norepinephrine and dopamine reuptake inhibitor (NDRI). This article delves into its biological activity, mechanisms, efficacy in various disorders, and associated case studies, supported by data tables and research findings.

Bupropion's primary mechanism involves the inhibition of the reuptake of neurotransmitters norepinephrine (NE) and dopamine (DA). It has a lower affinity for serotonin transporters (SERT), making it a non-selective inhibitor of dopamine and norepinephrine transporters. The inhibition constants (Ki values) for these transporters are approximately:

- Norepinephrine Transporter (NET) : 1.4 μM

- Dopamine Transporter (DAT) : 2.8 μM

- Serotonin Transporter (SERT) : 45 μM

Additionally, bupropion exhibits activity at neuronal nicotinic acetylcholine receptors, which may contribute to its efficacy in smoking cessation .

Pharmacokinetics

Bupropion is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The major active metabolites include:

- Hydroxybupropion : Comparable affinity to NET but with about 50% of the antidepressant activity.

- Threohydrobupropion

- Erythrohydrobupropion

A study comparing different formulations found that this compound sustained-release tablets and immediate-release formulations are bioequivalent regarding exposure to both bupropion and its metabolites .

Efficacy in Clinical Trials

Bupropion has been shown to be effective in treating major depressive disorder (MDD), seasonal affective disorder (SAD), and attention deficit hyperactivity disorder (ADHD). A systematic review indicated that bupropion was efficacious in reducing depression scores across 24 out of 27 trials analyzed. The following table summarizes key findings from selected clinical trials:

| Study Reference | Dosage (mg/day) | Duration (weeks) | Efficacy Measure | Results |

|---|---|---|---|---|

| Koshino et al. [2013] | 150 | 8 | MADRS | Significant reduction |

| Lineberry et al. [1990] | 300 | 4 | HAM-D-21 | 64.6% response rate |

| Hewett et al. [2009] | 150 vs Venlafaxine | ≥8 | MADRS | Comparable efficacy |

| Brown et al. [2007] | Not stated | Not stated | HAM-D-17 | Significant improvement noted |

Case Study 1: Panic Disorder

A case report described a 47-year-old male with panic disorder treated with bupropion at varying doses. Initially, he showed significant improvement in panic symptoms at 150 mg/day but experienced recurrence of symptoms at a higher dose of 300 mg/day, highlighting the need for careful dosage management .

Case Study 2: Leukopenia

Another case involved a 33-year-old female who developed leukopenia after starting this compound at a dose of 150 mg/day. Her leukocyte count dropped significantly during treatment but returned to normal after discontinuation, suggesting a potential adverse reaction linked to the medication .

Adverse Effects

While bupropion is generally well-tolerated, it can lead to side effects such as insomnia, dry mouth, and increased anxiety levels. Rare but serious adverse effects include seizures, particularly at higher doses or in individuals with predisposing factors .

Q & A

Q. What are the key considerations in designing a clinical trial for Bupropion hydrochloride in psychiatric disorders?

- Methodological Answer : Clinical trials for this compound should adopt a double-blind, placebo-controlled design with randomization to minimize bias. Key efficacy measures include validated rating scales (e.g., Conners Parent/Teacher Questionnaires) and neurocognitive tests (e.g., Continuous Performance Test). Safety assessments must include electrocardiograms, laboratory evaluations, and adverse event monitoring. Early treatment effects (e.g., hyperactivity reduction by day 3) and effect size comparisons with standard treatments (e.g., methylphenidate) should be analyzed. Sample size calculations must account for smaller effect sizes in parent-reported outcomes versus teacher-reported outcomes .

Q. How should this compound be handled and stored in laboratory settings?

- Methodological Answer : Avoid inhalation of dust and use local exhaust ventilation for high-energy operations (e.g., particle sizing). Store in tightly sealed containers at room temperature, away from ignition sources. Personal protective equipment (PPE) includes nitrile gloves, chemical splash goggles, and lab coats. For spills, use HEPA-filtered respirators and dispose of contaminated material per local regulations. Note that this compound decomposes at 220–234°C, requiring precautions during thermal experiments .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification, with validated parameters including linearity (200–1000 ng/band), LOD (11.45 ng/band), and LOQ (34.71 ng/band). Thin-layer chromatography (TLC) with silica gel plates and ethanol-chloroform-glacial acetic acid (30:10:1 v/v) can separate degradation products (RF = 0.56 ± 0.01). Method validation must follow ICH guidelines for precision (RSD ≤ 2%) and accuracy (recovery 97–105%) .

Advanced Research Questions

Q. How do this compound’s metabolites influence clinical outcomes, and what methodologies assess their impact?

- Methodological Answer : Metabolites like hydroxybupropion (HB) and threohydrobupropion dominate plasma and cerebrospinal fluid at steady state. Quantify metabolites via HPLC with UV detection and correlate concentrations with clinical outcomes. Non-responders exhibit HB levels >1250 ng/mL, linked to dopaminergic toxicity. Use post-treatment plasma homovanillic acid (HVA) as a biomarker for dopaminergic activity. Pharmacokinetic studies should employ steady-state sampling and linear regression to model dose-response relationships .

Q. What factors affect the release kinetics of this compound in sustained-release formulations?

- Methodological Answer : Hydroxypropyl methylcellulose (HPMC) viscosity and content ratio critically modulate release. HPMC K100M (high viscosity) slows hydration, prolonging gel-layer formation and reducing release rates. Optimize HPMC:drug ratios (e.g., 1:1) using in vitro dissolution testing (USP Apparatus II, pH 6.8 buffer). D-optimal experimental designs can evaluate interactions between HPMC, cysteine hydrochloride, and drug solubility .

Q. How do this compound’s dopaminergic effects correlate with neuroimaging findings in addiction research?

- Methodological Answer : Functional MRI (fMRI) reveals reduced activation in the ventral striatum and anterior cingulate cortex during cue-induced craving in smokers treated with Bupropion. Use blood oxygen level-dependent (BOLD) responses to quantify changes in regional brain activity. Self-reported craving reductions correlate with prefrontal cortex deactivation. Double-blind, placebo-controlled trials should integrate neuroimaging endpoints to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.